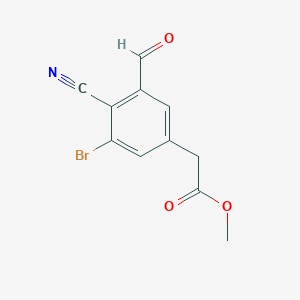
Methyl 3-bromo-4-cyano-5-formylphenylacetate
Vue d'ensemble
Description
Methyl 3-bromo-4-cyano-5-formylphenylacetate is a chemical compound that falls under the class of aromatic esters. It is characterized by the presence of a bromine atom, a cyanide group, and a formyl functional group attached to a phenyl ring. This compound has several applications in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-cyano-5-formylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-4-cyano-5-formylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-bromo-4-cyano-5-formylphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of 3-amino-4-cyano-5-formylphenylacetate or 3-thio-4-cyano-5-formylphenylacetate.
Reduction: Formation of methyl 3-bromo-4-cyano-5-hydroxyphenylacetate.
Oxidation: Formation of methyl 3-bromo-4-cyano-5-carboxyphenylacetate.
Applications De Recherche Scientifique
Methyl 3-bromo-4-cyano-5-formylphenylacetate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Material Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-4-cyano-5-formylphenylacetate involves its interaction with various molecular targets. The bromine atom and the formyl group can participate in electrophilic and nucleophilic reactions, respectively, making the compound versatile in chemical transformations. The cyanide group can also engage in coordination chemistry with metal ions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
- Methyl 3-bromo-4-cyano-5-hydroxyphenylacetate
- Methyl 3-bromo-4-cyano-5-carboxyphenylacetate
- Methyl 3-amino-4-cyano-5-formylphenylacetate
Comparison: Methyl 3-bromo-4-cyano-5-formylphenylacetate is unique due to the presence of the formyl group, which imparts specific reactivity patterns not observed in its analogs. For instance, the formyl group allows for oxidation to carboxylic acids or reduction to alcohols, providing a versatile platform for further chemical modifications. In contrast, compounds with hydroxyl or carboxyl groups may exhibit different reactivity and stability profiles.
Propriétés
IUPAC Name |
methyl 2-(3-bromo-4-cyano-5-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-8(6-14)9(5-13)10(12)3-7/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGBVVFEVJFIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















